![molecular formula C16H28N2Se3 B14162419 [cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate CAS No. 84405-20-9](/img/structure/B14162419.png)
[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate is a complex organoselenium compound It is known for its unique chemical structure, which includes selenium atoms, making it a subject of interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate typically involves the reaction of cyclohexylamine and methyl isocyanate with selenium-containing reagents. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium atoms. The process may also involve the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to obtain a product with consistent quality. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound from reaction by-products.
化学反应分析
Types of Reactions
[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atoms to selenides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenides. Substitution reactions can result in the formation of new organoselenium compounds with different functional groups.
科学研究应用
[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it a valuable tool in studying selenium’s biological roles and its incorporation into proteins.
Medicine: Research is ongoing into its potential use as an antioxidant or in the development of selenium-based drugs.
Industry: It may be used in the production of specialty chemicals or as a catalyst in certain industrial processes.
作用机制
The mechanism of action of [cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate involves its interaction with biological molecules through its selenium atoms. Selenium can form selenoenzymes, which play a crucial role in redox reactions and antioxidant defense mechanisms. The compound may also interact with cellular thiols, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
Selenomethionine: Another selenium-containing amino acid used in the study of selenium metabolism.
Diphenyl diselenide: A simple organoselenium compound used in organic synthesis and as a precursor to other selenium compounds.
Uniqueness
[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate is unique due to its dual selenium atoms and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for research and industrial applications, distinguishing it from simpler selenium compounds.
属性
CAS 编号 |
84405-20-9 |
|---|---|
分子式 |
C16H28N2Se3 |
分子量 |
485.3 g/mol |
IUPAC 名称 |
[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate |
InChI |
InChI=1S/C16H28N2Se3/c1-17(13-9-5-3-6-10-13)15(19)21-16(20)18(2)14-11-7-4-8-12-14/h13-14H,3-12H2,1-2H3 |
InChI 键 |
YPSMMYRBOKGROU-UHFFFAOYSA-N |
规范 SMILES |
CN(C1CCCCC1)C(=[Se])[Se]C(=[Se])N(C)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt](/img/structure/B14162351.png)
![[1,1'-Biphenyl]-4-sulfonamide, N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylthio)-1-naphthalenyl]-](/img/structure/B14162354.png)
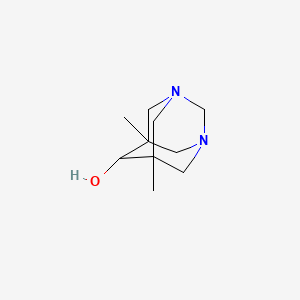
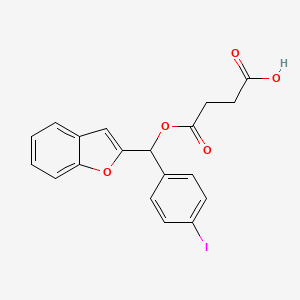
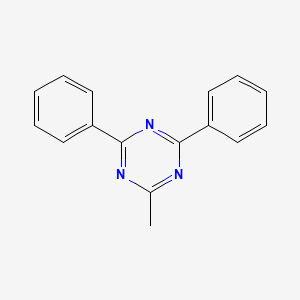

![4,4-dimethyl-8-phenyl-15-sulfanylidene-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17)-tetraen-13-one](/img/structure/B14162392.png)

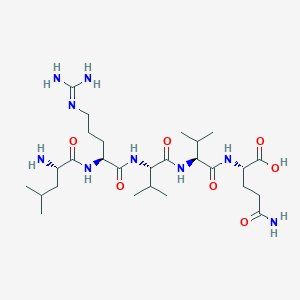
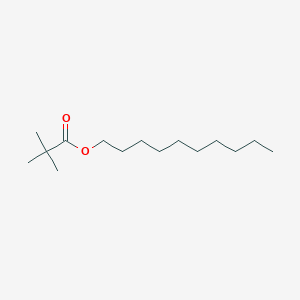
![3-Imino-5,7-dimethyl-4a,7a-diphenyloctahydro-6H-imidazo[4,5-E][1,2,4]triazin-6-one](/img/structure/B14162427.png)
![N-(7,7-Dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridin-3-yl)-benzamide](/img/structure/B14162428.png)
![[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate](/img/structure/B14162436.png)
![1-[(2S,3R)-3-hydroxy-2,3-dihydro-1-benzofuran-2-yl]propan-1-one](/img/structure/B14162441.png)
